molecular formula C11H12BrNO2 B1597729 (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-74-0

(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1597729
M. Wt: 270.12 g/mol
InChI Key: IETUAIGPGMFFRV-VHSXEESVSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Chemical Synthesis and Material Science

1. Intermediate in Chemical Synthesis : Compounds with structures related to "(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid" are often used as intermediates in the synthesis of complex organic molecules. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key step in producing new insecticides, highlighting the role of similar compounds in agricultural chemistry and pest control research (Niu Wen-bo, 2011).

2. Metal-Organic Frameworks (MOFs) : Pyridine and carboxylic acid-functionalized compounds are foundational in creating MOFs, which have applications in gas storage, separation, and catalysis. The synthesis and adsorption properties of lanthanide-organic frameworks incorporating pyridine-3,5-bis(phenyl-4-carboxylate) illustrate the utility of these frameworks in selective gas capture and sensing applications (Pei-Pei Cui et al., 2016).

Supramolecular Chemistry

3. Hydrogen-Bonding Networks : The structural and functional role of carboxylic acid and pyridine units in forming hydrogen-bonded networks is well-documented. Such networks are critical in designing supramolecular assemblies with specific properties, including molecular recognition, self-healing materials, and sensors (S. Long et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior.


properties

IUPAC Name

(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETUAIGPGMFFRV-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376083
Record name (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1047651-74-0
Record name (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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